5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
Description
This compound features a 1,2,4-triazole core substituted with a 3-bromophenylmethylthio group at position 5, a 2-furyl group at position 3, and an amine at position 4. The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the 2-furyl moiety contributes π-electron richness.
Properties
Molecular Formula |
C13H11BrN4OS |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H11BrN4OS/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |
InChI Key |
AERLAVICGYTDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the triazole intermediate.
Attachment of the Furyl Group: The furyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially yielding amine derivatives or debrominated products.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and debrominated compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, and modifications with bromophenyl and furyl groups can enhance these effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their function. The bromophenyl and furyl groups can enhance binding affinity and specificity, leading to more potent biological activity.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Heterocyclic Core Modifications
- The absence of bromine reduces halogen bonding but improves metabolic stability .
- 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine () :
Spectroscopic and Analytical Comparisons
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Immunomodulatory Effects
- Compounds: Act as FPR2 agonists, inducing TNFα production and Ca²⁺ mobilization. The target’s triazole-amine may exhibit similar immunomodulation but with altered receptor affinity due to reduced hydrazide redox activity .
- Derivatives : Triazole-thiones demonstrate antimicrobial and hepatoprotective activities. The target’s amine group could enhance solubility, improving bioavailability for such applications .
Antimicrobial and Antioxidant Potential
- Thiadiazole-Triazole Hybrids () : Exhibit broad-spectrum antimicrobial activity. The target’s furyl group may reduce efficacy against Gram-negative bacteria but improve selectivity for fungal targets .
- 3-(2-Bromophenyl)-4-Substituted Triazoles () : Show antioxidant properties via thione-mediated radical scavenging. The target’s methylthio group may offer comparable activity but with slower kinetics .
Physicochemical Properties
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